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Compound of Interest

Compound Name:
2,3,3',4,4'-Pentabromodiphenyl

ether

CAS No.: 373594-78-6

Cat. No.: B1457732 Get Quote

Target Analyte: 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) CAS Registry Number: 182346-

21-0 Molecular Formula:

Molecular Weight: 564.69 g/mol

Executive Summary
BDE-85 is a pentabrominated diphenyl ether (PentaBDE) congener found in commercial flame

retardant mixtures (e.g., DE-71) and environmental matrices. Due to the ban on commercial

PentaBDE mixtures under the Stockholm Convention, the availability of pure, single-congener

standards is critical for accurate quantification and toxicological assessment.

This guide outlines a regiospecific synthesis strategy utilizing diaryliodonium salt chemistry,

which offers superior yields and specificity compared to traditional Ullmann coupling. It includes

a self-validating structural characterization protocol using high-field NMR and Mass

Spectrometry.

Chemical Architecture & Retrosynthesis
Structural Analysis
BDE-85 is an asymmetric ether composed of two distinct aromatic rings:
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Ring A: 1,2,3-tribromo-4-phenoxybenzene moiety (2,3,4-substitution pattern relative to the

ether linkage).

Ring B: 2,4-dibromophenoxy moiety (2,4-substitution pattern).

Retrosynthetic Strategy
Direct bromination of diphenyl ether is non-selective and unsuitable for isolating specific

isomers. The preferred route employs a convergent synthesis via nucleophilic aromatic

substitution (

) using a hypervalent iodine electrophile.

Disconnection: The C-O-C ether bond.

Nucleophile: 2,4-Dibromophenol (Commercial availability: High).

Electrophile: Bis(2,3,4-tribromophenyl)iodonium triflate.

Rationale: The iodonium salt method (developed by Marsh et al.) allows for mild coupling

conditions and high regioselectivity, avoiding the harsh temperatures and copper catalysts

required by traditional Ullmann ether synthesis.
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Figure 1: Retrosynthetic disconnection of BDE-85 showing the convergent assembly of the

ether linkage.

Experimental Protocol
Phase 1: Precursor Synthesis (The Electrophile)
The synthesis of the symmetrical iodonium salt is the critical enabling step.

Reagents: 1,2,3-Tribromobenzene,

-Chloroperbenzoic acid (

CPBA), Boron trifluoride etherate (

), Trifluoromethanesulfonic acid (TfOH).

Oxidation: Dissolve 1,2,3-tribromobenzene (2 equiv) in

. Add

CPBA (1.1 equiv) and cool to 0°C.

Activation: Dropwise add

. The reaction generates the active iodine(III) species in situ.

Coupling: Stir at room temperature for 4-12 hours. The electrophilic iodine species attacks

the second equivalent of tribromobenzene.

Anion Exchange (Optional but recommended): Treat with aqueous TfOH to precipitate the

stable Bis(2,3,4-tribromophenyl)iodonium triflate.

Purification: Recrystallize from methanol/ether to obtain a white crystalline solid.

Phase 2: Coupling Reaction (Synthesis of BDE-85)
This step couples the phenol to the iodonium salt.

Reagents: 2,4-Dibromophenol, Sodium hydroxide (NaOH) or Potassium tert-butoxide (
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-BuOK), Water/Dichloromethane biphasic system or THF.

Deprotonation: In a round-bottom flask, dissolve 2,4-dibromophenol (1.0 equiv) in

. Add 1M aqueous NaOH (1.2 equiv) to generate the phenoxide anion.

Addition: Add Bis(2,3,4-tribromophenyl)iodonium triflate (1.1 equiv) to the biphasic mixture.

Reaction: Reflux at 40°C for 2-4 hours. The phenoxide attacks the iodonium center,

displacing 1-iodo-2,3,4-tribromobenzene (leaving group) and forming the ether bond.

Quench: Cool and separate the organic layer. Wash with water and brine. Dry over

.

Phase 3: Purification
Achieving >99% purity is required for analytical standards.

Flash Chromatography: Silica gel column.

Mobile Phase: Hexane (100%). PBDEs are highly lipophilic and elute early.

Separation: The byproduct (iodo-tribromobenzene) has a different retention time than

BDE-85.

Recrystallization: Dissolve the crude product in hot ethanol or isooctane. Cool slowly to 4°C.

BDE-85 crystallizes as white needles.

Structural Characterization (Self-Validating System)
The identity of BDE-85 must be validated using orthogonal techniques.

A. Nuclear Magnetic Resonance (NMR)
The asymmetric nature of BDE-85 results in a distinct proton signature.

Instrument: 500 MHz
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NMR in

.

Moiety Position Multiplicity
Coupling (

)

Expected Shift
(

)

Ring A (2,3,4-

triBr)
H-5 Doublet (d) Hz ~7.3 - 7.5 ppm

H-6 Doublet (d) Hz ~6.5 - 6.8 ppm

Ring B (2',4'-

diBr)
H-3' Singlet (s) - ~7.7 - 7.9 ppm

H-5' Doublet (dd) Hz ~7.1 - 7.3 ppm

H-6' Doublet (d) Hz ~6.7 - 6.9 ppm

Note: H-6 and H-6' are shielded by the ether oxygen and the anisotropic effect of the opposing

ring, typically appearing upfield.

B. Mass Spectrometry (GC-MS)
Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI).

Molecular Ion (

): Cluster centered at

565 (dominated by

and

isotopes).

Isotope Pattern: The pentabromo cluster spans
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560–570. The pattern must match the theoretical intensity distribution for

(approx 1:5:10:10:5:1).

Fragmentation:

Loss of

is a characteristic fragmentation pathway for PBDEs.

406/408 (Tribromodibenzofuran formation via intramolecular cyclization).

C. Validation Workflow
The following logic gate ensures the synthesized product is the correct isomer.
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REJECT
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Figure 2: Analytical logic tree for the validation of BDE-85 structural integrity.
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Safety & Handling
Hazard Profile: BDE-85 is a Persistent Organic Pollutant (POP).[1] It is lipophilic,

bioaccumulative, and potentially neurotoxic.

Engineering Controls: All synthesis steps must be performed in a certified chemical fume

hood. Weighing of solid standards should be done in a glove box or vented enclosure to

prevent dust inhalation.

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

Waste Disposal: All solid and liquid waste must be segregated as "Halogenated Organic

Waste" and disposed of via high-temperature incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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